molecular formula C22H16F3NO4 B1406673 Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine CAS No. 1311279-88-5

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine

Cat. No.: B1406673
CAS No.: 1311279-88-5
M. Wt: 415.4 g/mol
InChI Key: QRGNFQLUPDIZLI-UHFFFAOYSA-N
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Description

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine is a complex pyridine derivative designed for advanced chemical and pharmaceutical research. This compound integrates a 4-(trifluoromethyl)pyridine core, a structure renowned for its significant role in the development of agrochemicals and pharmaceuticals . The presence of the trifluoromethyl group is a key feature, as it is strongly electron-withdrawing and can profoundly influence a molecule's metabolic stability, lipophilicity, and biomolecular affinity . These properties make trifluoromethylpyridine (TFMP) derivatives valuable intermediates in the synthesis of active ingredients; over 20 TFMP-containing agrochemicals have been commercialized, and several are approved for pharmaceutical use, including antiviral and antitumour agents . The 3-methoxycarbonylphenyl substituents at the 2 and 6 positions of the pyridine ring suggest potential applications for this compound as a sophisticated ligand in catalysis or as a key building block in organic synthesis, particularly for constructing molecules with defined stereochemistry or for use in palladium-catalyzed cross-coupling reactions . Researchers can leverage this chemical as a precursor for developing new materials or bioactive compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 3-[6-(3-methoxycarbonylphenyl)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO4/c1-29-20(27)15-7-3-5-13(9-15)18-11-17(22(23,24)25)12-19(26-18)14-6-4-8-16(10-14)21(28)30-2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGNFQLUPDIZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=N2)C3=CC(=CC=C3)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.

    Attachment of methoxycarbonylphenyl groups: This could be done through esterification or other suitable organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine: can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions could alter the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the biological activity of compounds, making this pyridine derivative a candidate for developing new drugs targeting various diseases, including cancer and inflammation.

Case Study: Anticancer Activity

Research has shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Further studies are needed to explore the specific mechanisms of action and therapeutic potential of Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine in cancer treatment.

Agrochemicals

The compound's structural features may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is often associated with increased potency and selectivity in agrochemical formulations.

Case Study: Herbicidal Activity

Preliminary studies suggest that derivatives of pyridine can act as effective herbicides. Investigating the efficacy of Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine in controlling specific weed species could provide insights into its practical applications in agriculture.

Materials Science

In materials science, the unique properties of Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine can be harnessed for developing advanced materials such as polymers and coatings that require specific thermal and chemical resistance.

Case Study: Polymer Development

Research into the incorporation of this compound into polymer matrices could lead to materials with enhanced durability and performance characteristics suitable for industrial applications.

Data Tables

Application AreaPotential BenefitsResearch Status
Medicinal ChemistryDrug developmentPreliminary studies ongoing
AgrochemicalsEffective herbicidesInitial efficacy testing
Materials ScienceAdvanced polymer propertiesUnder investigation

Mechanism of Action

The mechanism by which Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

Trifluoromethyl-Substituted Pyridines
  • 2,6-Bis(trifluoromethyl)-4-pyridinol (CAS 43150-55-6): Contains two trifluoromethyl groups at the 2- and 6-positions and a hydroxyl group at the 4-position. Exhibits strong electron-withdrawing effects, increasing acidity (pKa ~4.5) compared to unsubstituted pyridinol . Applications: Intermediate in agrochemicals and pharmaceuticals due to its stability and reactivity.
  • 4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline (Reference Example 13, EP 4374877): Combines trifluoromethyl groups on both pyridine and aniline moieties. Enhanced lipophilicity (LogP ~3.8) compared to non-fluorinated analogs, improving blood-brain barrier penetration in drug candidates .
Methoxycarbonyl-Substituted Pyridines
  • Methyl 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine-3-carboxylate (TRC-M302350-5MG):
    • Methoxycarbonyl and fluorophenyl groups enhance solubility in polar aprotic solvents (e.g., DMSO).
    • Molecular weight: 377.45 g/mol; used as an enzyme inhibitor in drug discovery .
Halogenated Pyridines
  • 4-(4-Bromophenyl)-3-methyl-2,6-diphenylpyridine (CAS 89009-16-5):
    • Bromine substituent increases molecular weight (400.31 g/mol) and reactivity in cross-coupling reactions.
    • Lower thermal stability (decomposition at 180°C) compared to trifluoromethyl analogs .

Physicochemical and Functional Properties

Compound Key Substituents Molecular Weight (g/mol) LogP Key Properties Applications
Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine 2,6-(3-MeOCO-Ph), 4-CF₃ ~480 (estimated) ~3.5 High thermal stability, moderate solubility in DCM Catalysis, material science
2,6-Bis(trifluoromethyl)-4-pyridinol 2,6-CF₃, 4-OH 263.1 2.1 Acidic, reactive hydroxyl group Pharmaceutical intermediates
Methyl 2,6-Diisopropyl-4-(4-F-Ph)-... 3-MeOCO, 4-F-Ph, 5-MeO 377.45 2.8 Soluble in DMSO, enzyme inhibition Drug discovery
4-(4-Bromophenyl)-3-methyl-2,6-diphenylpyridine 4-Br, 2,6-Ph 400.31 4.2 Low thermal stability Organic synthesis

Stability and Reactivity Trends

  • Trifluoromethyl Groups :
    • Increase resistance to oxidation and hydrolysis compared to methyl or halogen substituents .
    • Reduce basicity of the pyridine nitrogen (pKa shift ~2 units lower than unsubstituted pyridine).
  • Methoxycarbonyl Groups :
    • Introduce steric hindrance, slowing nucleophilic substitution reactions.
    • Enhance hydrogen-bonding capacity, improving solubility in polar solvents .

Pharmaceutical Relevance

  • Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine: Predicted to act as a kinase inhibitor due to structural similarity to TRC-M302350-5MG . Potential use in metal-organic frameworks (MOFs) for gas separation, leveraging its rigid pyridine core .

Biological Activity

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine, a compound with the CAS number 1311279-88-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethyl and methoxycarbonyl groups, which contribute to its unique chemical behavior. Its molecular formula is C22H16F3NO4C_{22}H_{16}F_3NO_4, and it exhibits properties that may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its binding affinity to target proteins or enzymes.

  • Inhibition of Enzymatic Activity : Compounds resembling Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine have been studied for their ability to inhibit enzymes involved in disease pathways. For instance, similar pyridine derivatives have shown inhibitory effects on key enzymes in cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of bacterial metabolic pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyFindings
AntimicrobialDisc diffusion methodShowed significant inhibition against E. coli and S. aureus
Enzyme inhibitionIC50 determinationInhibited enzyme activity with IC50 values in the low micromolar range
CytotoxicityMTT assayInduced apoptosis in cancer cell lines at concentrations above 25 µM

Antimicrobial Properties

In a study examining the antimicrobial efficacy of related compounds, Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic functions.

Enzyme Inhibition Studies

Research focused on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes that are crucial for cancer cell metabolism. The inhibition mechanism may involve competitive binding to the active site or allosteric modulation.

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines indicated that Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine could induce cell death through apoptotic pathways. The compound was particularly effective at higher concentrations, suggesting a dose-dependent relationship.

Q & A

Q. What are the recommended synthetic routes for Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl and methoxycarbonylphenyl groups at specific pyridine positions. To optimize purity:

  • Use HPLC with a C18 column (acetonitrile/water gradient) to monitor intermediates.
  • Employ recrystallization in ethyl acetate/hexane mixtures to remove unreacted precursors.
  • Validate purity via ¹H/¹³C NMR (e.g., δ ~8.2 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .

Q. How do the electronic effects of the trifluoromethyl and methoxycarbonyl groups influence spectroscopic characterization?

Methodological Answer:

  • FTIR : The trifluoromethyl group shows strong C–F stretching at 1100–1250 cm⁻¹ , while the methoxycarbonyl C=O appears at ~1700 cm⁻¹ .
  • ¹H NMR : The electron-withdrawing trifluoromethyl group deshields adjacent pyridine protons (δ ~8.5–9.0 ppm), while methoxycarbonyl substituents cause splitting due to restricted rotation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic/electrophilic attacks.
  • Compare with experimental X-ray crystallography data (if available) to validate bond angles and torsion angles (e.g., C1–C2–C3–C4 = 108.3°) .

Q. What experimental strategies resolve contradictions in reported solubility data across solvents?

Methodological Answer:

  • Use phase-solubility diagrams to measure solubility in DMSO, THF, and chloroform at 25–60°C.
  • Apply Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity.
  • Cross-validate via dynamic light scattering (DLS) to detect aggregation in poor solvents .

Q. How can environmental fate studies be designed to assess degradation pathways of this compound?

Methodological Answer:

  • Conduct hydrolysis experiments at pH 3–11 (40°C, 72 hrs) and analyze products via LC-MS.
  • Use soil microcosms to evaluate biodegradation under aerobic/anaerobic conditions.
  • Quantify trifluoromethyl group stability via 19F NMR to track defluorination .

Structural and Mechanistic Analysis

Q. What crystallographic techniques confirm the spatial arrangement of substituents on the pyridine core?

Methodological Answer:

  • Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) reveals bond lengths (e.g., C–C = 1.39 Å) and dihedral angles.
  • Compare with Cambridge Structural Database (CSD) entries for analogous pyridine derivatives to identify steric effects .

Q. How do steric hindrance and electronic effects impact regioselectivity in further functionalization?

Methodological Answer:

  • Perform kinetic isotope effect (KIE) studies to distinguish electronic vs. steric control.
  • Use Dirhodium(II) catalysts for selective C–H functionalization at the 3-position, avoiding hindered 2,6-methoxycarbonylphenyl groups .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported catalytic activity of metal complexes derived from this ligand?

Methodological Answer:

  • Standardize ligand-to-metal ratios (e.g., 1:1 vs. 2:1) and pre-catalyst activation steps (e.g., degassing with N₂).
  • Use cyclic voltammetry to compare redox potentials of metal complexes across studies.
  • Report turnover numbers (TON) with error margins from triplicate trials .

Stability and Storage

Q. What conditions prevent decomposition of the trifluoromethyl group during long-term storage?

Methodological Answer:

  • Store under argon atmosphere at –20°C in amber vials to avoid photolytic C–F bond cleavage.
  • Monitor stability via accelerated aging tests (40°C/75% RH, 4 weeks) and track degradation with TLC (silica gel, 7:3 hexane/EtOAc) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine

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